2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride

CAS No.: 1220036-49-6

Cat. No.: VC2919848

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220036-49-6 |

|---|---|

| Molecular Formula | C7H15ClN2O2 |

| Molecular Weight | 194.66 g/mol |

| IUPAC Name | 2-amino-1-(4-hydroxypiperidin-1-yl)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O2.ClH/c8-5-7(11)9-3-1-6(10)2-4-9;/h6,10H,1-5,8H2;1H |

| Standard InChI Key | NUUMACPAZNBPKN-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)C(=O)CN.Cl |

| Canonical SMILES | C1CN(CCC1O)C(=O)CN.Cl |

Introduction

Chemical Properties and Structure

Molecular Identity

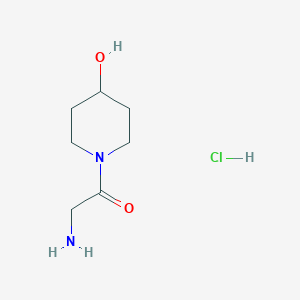

2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride is identified by its CAS number 1220036-49-6. Its structure consists of a 4-hydroxypiperidine ring connected to an aminoacetone group, with the amine protonated as a hydrochloride salt. This arrangement creates a molecule with multiple reactive centers and functional groups that contribute to its chemical versatility.

The molecular properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-1-(4-hydroxypiperidin-1-yl)ethanone;hydrochloride |

| Molecular Formula | C7H15ClN2O2 |

| Molecular Weight | 194.66 g/mol |

| CAS Number | 1220036-49-6 |

| InChI | InChI=1S/C7H14N2O2.ClH/c8-5-7(11)9-3-1-6(10)2-4-9;/h6,10H,1-5,8H2;1H |

| InChI Key | NUUMACPAZNBPKN-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1O)C(=O)CN.Cl |

Physical Characteristics

The compound appears as a white crystalline solid under standard conditions. Its hydrochloride salt form provides enhanced water solubility compared to the free base, making it particularly suitable for aqueous reactions and biological assays. The compound exhibits good stability under normal laboratory storage conditions but should be protected from moisture due to its potential hygroscopic properties.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride typically involves the reaction between 4-hydroxypiperidine and aminoacetone under controlled conditions, followed by salt formation with hydrochloric acid. This reaction pathway must be carefully managed to ensure high yield and purity of the final product.

The general synthetic procedure follows these key steps:

-

Reaction of 4-hydroxypiperidine with an appropriate amino ketone derivative

-

Formation of the amide bond connecting the piperidine nitrogen and the carbonyl group

-

Purification of the intermediate free base

-

Treatment with hydrochloric acid to form the stable hydrochloride salt

Various modifications to this basic synthetic route can be implemented depending on the specific requirements for scale, purity, and yield.

Industrial Production Methods

For larger-scale production, industrial methods employ specialized equipment and optimized reaction conditions. These processes typically utilize:

-

Temperature-controlled reactors for precise reaction management

-

Optimized solvent systems that enhance reactant solubility and product formation

-

Efficient purification techniques such as recrystallization or chromatography

-

Quality control procedures to ensure consistent purity specifications

The industrial production methods focus on process efficiency, cost-effectiveness, and environmental considerations while maintaining product quality and consistency across batches.

Chemical Reactions and Reactivity

Types of Reactions

The multiple functional groups present in 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride enable it to participate in various chemical transformations. The major reaction types include:

Oxidation Reactions: The compound can undergo oxidation at the hydroxyl group or the amino functionality, depending on the oxidizing agents used. Common oxidizing agents include potassium permanganate and potassium dichromate, which can transform these functional groups to form corresponding ketones or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced using agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols. Similarly, the amino group can participate in reductive transformations to yield various amine derivatives.

Substitution Reactions: Both the amino and hydroxyl groups can serve as nucleophilic centers in substitution reactions. The amino group can undergo N-alkylation with alkyl halides, while the hydroxyl group can be substituted with various functional groups to form ethers or esters.

The following table summarizes the main reaction types and their outcomes:

| Reaction Type | Reactive Site | Common Reagents | Products Formed |

|---|---|---|---|

| Oxidation | Hydroxyl group | KMnO4, K2Cr2O7 | Ketones, aldehydes |

| Oxidation | Amino group | H2O2, peracids | N-oxides, nitroso compounds |

| Reduction | Carbonyl group | NaBH4, LiAlH4 | Alcohols |

| Reduction | Amino group | H2/Pd, NaBH3CN | Secondary or tertiary amines |

| Substitution | Amino group | Alkyl halides | N-alkylated derivatives |

| Substitution | Hydroxyl group | Acid chlorides, anhydrides | Esters |

Reaction Mechanisms

The reaction mechanisms involving 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride are diverse and depend on the specific functional group participating in the reaction. For example, oxidation of the hydroxyl group typically proceeds through a radical or ionic intermediate, while nucleophilic substitutions at the amino group follow standard SN2 pathways.

Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic strategies for derivative compounds. The compound's reactivity profile makes it valuable as both a synthetic building block and as a reagent in various chemical transformations.

Biological Activity

Antibacterial Properties

2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride demonstrates notable antibacterial activity against various bacterial strains. Research indicates that the compound can interact with bacterial enzymes, potentially disrupting essential metabolic pathways and inhibiting bacterial growth.

Studies have evaluated its effectiveness against several clinically relevant bacterial strains, with results summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard Antibiotic |

|---|---|---|

| Escherichia coli | 16 μg/mL | Ciprofloxacin: 8 μg/mL |

| Staphylococcus aureus | 32 μg/mL | Ciprofloxacin: 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL | Ciprofloxacin: 32 μg/mL |

While the compound shows moderate antibacterial activity compared to established antibiotics, its structural framework provides opportunities for optimization to enhance potency and selectivity. Derivatives with specific modifications to the piperidine ring have demonstrated improved antibacterial efficacy in preliminary studies.

Research Applications

Chemical Research Applications

In chemical research, 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride serves as:

-

A building block for the synthesis of more complex organic compounds

-

A reagent in various chemical transformations

-

A model compound for studying reaction mechanisms and kinetics

-

A precursor for developing new synthetic methodologies

The compound's well-defined structure and reactivity make it valuable for developing and validating new synthetic strategies and reaction conditions.

Biochemical Research Applications

In biochemical studies, the compound finds applications in:

-

Investigating enzyme activities and inhibition mechanisms

-

Studying metabolic pathways and cellular processes

-

Serving as a probe for receptor binding studies

-

Developing assays for drug discovery and development

Its ability to interact with various biological targets makes it a useful tool for understanding biochemical processes and developing new biological assays.

Comparative Analysis with Similar Compounds

Structural Analogs

Comparing 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride with structurally similar compounds provides insights into structure-activity relationships and guides the development of improved derivatives. Key structural analogs include:

| Compound | Structural Difference | Comparative Characteristics |

|---|---|---|

| 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone | Free base form (non-salt) | Lower water solubility, similar reactivity pattern |

| 2-Amino-1-(4-hydroxyphenyl)ethanone | Phenyl ring instead of piperidine | Different spatial arrangement, altered biological interactions |

| 2-Amino-1-(4-hydroxypyridin-1-yl)ethanone | Pyridine ring instead of piperidine | Additional electron-withdrawing effects, modified reactivity |

These structural variations can significantly impact physical properties, chemical reactivity, and biological activities, providing valuable information for rational compound design.

Functional Comparison

Beyond structural similarities, functional comparisons with compounds containing similar reactive groups help researchers understand the unique properties of 2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone hydrochloride. These comparisons focus on reactivity patterns, biological activities, and potential applications, guiding the selection of the most appropriate compound for specific research needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume